molecular formula C12H24N2O B14549291 N-(2,6-Diethyl-2,3,6-trimethylpiperidin-4-ylidene)hydroxylamine CAS No. 61715-82-0

N-(2,6-Diethyl-2,3,6-trimethylpiperidin-4-ylidene)hydroxylamine

Cat. No.: B14549291
CAS No.: 61715-82-0
M. Wt: 212.33 g/mol
InChI Key: NSUFRQSQHHKKBL-UHFFFAOYSA-N
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Description

N-(2,6-Diethyl-2,3,6-trimethylpiperidin-4-ylidene)hydroxylamine is an organic compound characterized by its unique structure, which includes a six-membered piperidine ring substituted with ethyl and methyl groups, and a hydroxylamine functional group. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Diethyl-2,3,6-trimethylpiperidin-4-ylidene)hydroxylamine typically involves the reaction of 2,6-diethyl-2,3,6-trimethylpiperidine with hydroxylamine. This reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{2,6-Diethyl-2,3,6-trimethylpiperidine} + \text{Hydroxylamine} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Diethyl-2,3,6-trimethylpiperidin-4-ylidene)hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2,6-Diethyl-2,3,6-trimethylpiperidin-4-ylidene)hydroxylamine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, coatings, and other materials

Mechanism of Action

The mechanism of action of N-(2,6-Diethyl-2,3,6-trimethylpiperidin-4-ylidene)hydroxylamine involves its interaction with molecular targets through its hydroxylamine group. This functional group can form hydrogen bonds and participate in redox reactions, influencing various biochemical pathways. The compound’s effects are mediated by its ability to interact with enzymes, receptors, and other proteins, modulating their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,6-Diethyl-2,3,6-trimethylpiperidin-4-ylidene)hydroxylamine is unique due to its specific combination of a piperidine ring with ethyl and methyl groups and a hydroxylamine functional group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

61715-82-0

Molecular Formula

C12H24N2O

Molecular Weight

212.33 g/mol

IUPAC Name

N-(2,6-diethyl-2,3,6-trimethylpiperidin-4-ylidene)hydroxylamine

InChI

InChI=1S/C12H24N2O/c1-6-11(4)8-10(13-15)9(3)12(5,7-2)14-11/h9,14-15H,6-8H2,1-5H3

InChI Key

NSUFRQSQHHKKBL-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(=NO)C(C(N1)(C)CC)C)C

Origin of Product

United States

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